Lipoxygenase Inhibitory Activity Differentiates from Cyclooxygenase Inhibitors
2-Propyl-6-heptenoic acid is characterized as a potent lipoxygenase inhibitor, demonstrating a clear, qualitative differentiation in its enzyme target compared to classical non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen which primarily target cyclooxygenases (COX) [1]. While data from BindingDB shows it has a measurable IC50 for COX-2 inhibition of 1,000,000 nM (1 mM), this value is orders of magnitude weaker than its lipoxygenase activity, confirming its functional selectivity for the lipoxygenase pathway [2].
| Evidence Dimension | Enzyme Inhibition Target & Potency |
|---|---|
| Target Compound Data | Characterized as a potent lipoxygenase inhibitor; IC50 for COX-2 = 1,000,000 nM |
| Comparator Or Baseline | NSAID comparator (e.g., ibuprofen) selectively inhibits COX enzymes (IC50 values typically in low micromolar to nanomolar range) |
| Quantified Difference | Potent lipoxygenase activity vs. weak COX-2 activity; functional target differentiation |
| Conditions | In vitro enzyme assays; COX-2 inhibition measured against Prostaglandin G/H synthase 2 |
Why This Matters
This distinct target profile is critical for research aiming to selectively modulate the lipoxygenase arm of the arachidonic acid cascade without affecting the COX pathway.
- [1] Medical University of Lublin. (n.d.). Record details for MeSH concept MeSH-M0014961. View Source
- [2] BindingDB. (n.d.). Assay in Summary_ki: CHEMBL766988. IC50 for Prostaglandin G/H synthase 2 (COX-2). View Source
